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molecular formula C8H8N2O4 B029004 Methyl 2-amino-3-nitrobenzoate CAS No. 57113-91-4

Methyl 2-amino-3-nitrobenzoate

Cat. No. B029004
M. Wt: 196.16 g/mol
InChI Key: HDCLJQZLTMJECA-UHFFFAOYSA-N
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Patent
US07977477B2

Procedure details

Sodium methoxide (1.50 g, 27.7 mmol) was added to a solution of methyl-2-(acetylamino)-3-nitrobenzoate (1.0 g, 4.2 mmol) in MeOH (30 ml) and the mixture stirred at ambient temperature under nitrogen for 16 h. The reaction was cautiously acidified with concentrated hydrochloric acid then heated at reflux overnight, followed by evaporation and re-evaporation by toluene (2×30 ml). The residue was treated with CH2Cl2 (50 ml), the insoluble material removed through filtration and the filtrate reduced in vacuo. The residue was purified by flash column chromatography [SiO2, EtOAc-hexane (1:4, 1:0)] affording methyl-2-amino-3-nitrobenzoate (535 mg) as a bright yellow solid.
Name
Sodium methoxide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][O:5][C:6](=[O:20])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[NH:16]C(=O)C.Cl>CO>[CH3:4][O:5][C:6](=[O:20])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[NH2:16] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
1.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature under nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
followed by evaporation and re-evaporation by toluene (2×30 ml)
ADDITION
Type
ADDITION
Details
The residue was treated with CH2Cl2 (50 ml)
CUSTOM
Type
CUSTOM
Details
the insoluble material removed through filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography [SiO2, EtOAc-hexane (1:4, 1:0)]

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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